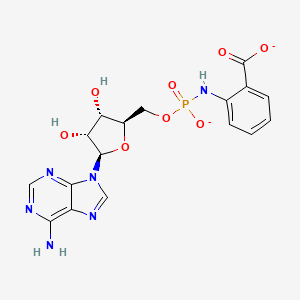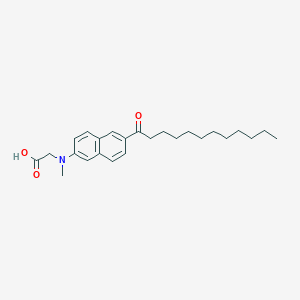
C-Laurdan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-Laurdan typically involves the acylation of 2-naphthylamine with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
C-Laurdan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields the corresponding amine.
Substitution: Forms substituted naphthyl derivatives.
科学的研究の応用
C-Laurdan is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study membrane dynamics and phase behavior in lipid bilayers.
Biology: Employed in the investigation of cell membrane properties and interactions with various biomolecules.
Medicine: Utilized in the development of diagnostic tools and imaging techniques.
Industry: Applied in the formulation of advanced materials and sensors.
作用機序
The compound exerts its effects through its interaction with cell membranes. The naphthyl group provides fluorescence, which is sensitive to the environment, allowing researchers to monitor changes in membrane properties. The dodecanoyl chain anchors the molecule to the lipid bilayer, ensuring its stable incorporation into the membrane .
類似化合物との比較
Similar Compounds
- 6-Dodecanoyl-2-dimethylaminonaphthalene
- 2-(Dimethylamino)-6-dodecanoylnaphthalene
- 1-Dodecanone, 1-(6-(dimethylamino)-2-naphthalenyl)-
Uniqueness
C-Laurdan is unique due to its specific combination of a fluorescent naphthyl group and a long dodecanoyl chain. This structure provides both high sensitivity to environmental changes and strong membrane anchoring, making it an ideal probe for studying membrane dynamics .
特性
分子式 |
C25H35NO3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
2-[(6-dodecanoylnaphthalen-2-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C25H35NO3/c1-3-4-5-6-7-8-9-10-11-12-24(27)22-14-13-21-18-23(16-15-20(21)17-22)26(2)19-25(28)29/h13-18H,3-12,19H2,1-2H3,(H,28,29) |
InChIキー |
INSWREUMXDGFSD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC(=O)O |
同義語 |
6-DNCA-N cpd 6-dodecanoyl-2-(N-methyl-N-(carboxymethyl)amino)naphthalene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
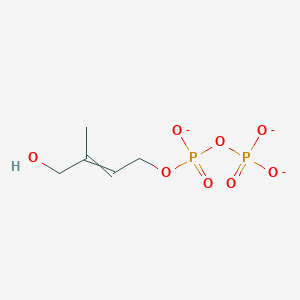
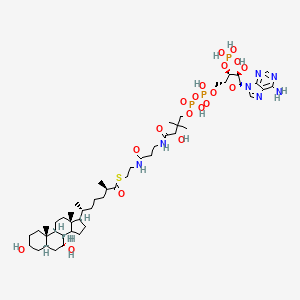
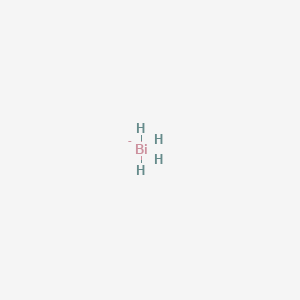
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262975.png)
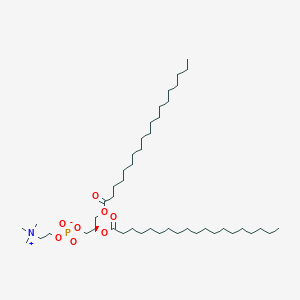
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
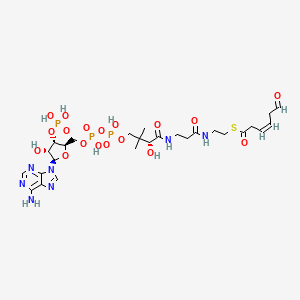
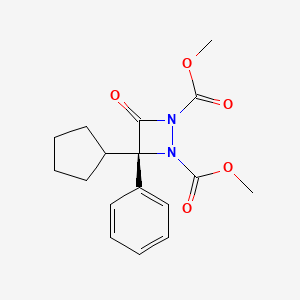
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)

